

# Synthesis and chemical structure of allethrin compounds.

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An In-depth Technical Guide to the Synthesis and Chemical Structure of Allethrin Compounds

#### Introduction

Allethrin, first synthesized by Milton S. Schechter in 1949, represents the inaugural compound in the pyrethroid class of insecticides.[1] Pyrethroids are synthetic analogs of pyrethrins, the naturally occurring insecticidal compounds found in Chrysanthemum cinerariaefolium flowers.

[1] Allethrin and its derivatives are widely utilized in household insecticides, such as mosquito coils and aerosols, for the control of flying and crawling insects.[1][2] Their mechanism of action involves inducing paralysis in insects by targeting their nervous system.[3][4] This guide provides a detailed examination of the chemical structure, stereoisomerism, synthesis, and analytical methodologies pertaining to allethrin compounds, intended for researchers, scientists, and professionals in drug development.

#### **Chemical Structure and Stereoisomerism**

**Allethrin** is chemically defined as the ester of chrysanthemic acid and allethrolone.[5][6] The molecular structure contains three chiral centers, which gives rise to a total of eight possible stereoisomers (a mixture of diastereomers and enantiomers).[3][4]

The technical grade **allethrin** is a racemic mixture of all eight stereoisomers.[5] However, several commercial formulations are available that consist of specific, partially purified isomeric mixtures, which offer more targeted insecticidal properties.[4] These variations are primarily based on the stereochemistry of the chrysanthemic acid moiety.



- Allethrin: A racemic mixture of eight stereoisomers.[5]
- d-Allethrin: The ester of (1R, cis, trans)-chrysanthemic acid with racemic allethrolone, comprising four stereoisomers.[5]
- Bioallethrin: An ester of (1R, trans)-chrysanthemic acid with racemic allethrolone, consisting of two isomers, [1R, trans;1R]- and [1R, trans;1S]-, in an approximate 1:1 ratio.[1][5]
- Esbiothrin: Also an ester of (1R, trans)-chrysanthemic acid with racemic allethrolone, but with the two isomers in an approximate 1:3 ratio.[1][5]
- S-Bioallethrin: The most biologically active single isomer, which is the ester of (1R, trans)-acid with (1S)-allethrolone ([1R, trans;1S]-isomer).[5]

## Data Presentation: Isomeric Composition and Physical Properties

The quantitative data regarding the isomeric composition and key physical properties of various **allethrin** compounds are summarized below for comparative analysis.

Table 1: Isomeric Composition of Commercial Allethrin Compounds

Allethrin $\begin{array}{c} \text{Racemic mixture of all} \\ \text{8 stereoisomers} \end{array}$ 1:1:1:1:1:1:1 [5] $\\ \text{d-Allethrin} \qquad \begin{array}{c} [1R,  \text{trans;} 1R]\text{-,}  [1R, \\ \text{trans;} 1S]\text{-,}  [1R, \\ \text{cis;} 1R]\text{-,}  [1R,  \text{cis;} 1S]\text{-} \end{array}$ [5] $\\ \text{Bioallethrin} \qquad \begin{array}{c} [1R,  \text{trans;} 1R]\text{- and} \\ [1R,  \text{trans;} 1S]\text{-} \end{array}$ 1:1 [1][5]	Compound	Isomer Composition	Approximate Ratio	Reference
d-Allethrin trans;1S]-, [1R, 4:4:1:1 [5] cis;1R]-, [1R, cis;1S]-  [1R, trans;1R]- and 1:1 [1][5]	Allethrin		1:1:1:1:1:1:1	[5]
Bioallethrin 1:1 [1][5]	d-Allethrin	trans;1S]-, [1R,	4:4:1:1	[5]
	Bioallethrin	-	1:1	[1][5]
Esbiothrin $ \begin{bmatrix} 1R, trans; 1R]- \text{ and} \\ 1R, trans; 1S]- \end{bmatrix} $ [1][5]	Esbiothrin	-	1:3	[1][5]
S-Bioallethrin [1R, trans;1S]-isomer N/A (single isomer) [5]	S-Bioallethrin	[1R, trans;1S]-isomer	N/A (single isomer)	[5]



Table 2: Physical and Chemical Properties of Allethrins

Property	Value	Reference
Chemical Formula	C19H26O3	[4][7]
Molecular Weight	302.4 g/mol	[8]
Appearance	Clear, pale-yellow to amber viscous liquid	[5][8]
Boiling Point	140 °C at 0.1 mmHg	[5][8]
Specific Gravity	1.005 - 1.015 at 20-25 °C	[5]
Solubility	Practically insoluble in water; soluble in organic solvents (methanol, hexane, xylene, acetone)	[5]
Stability	Unstable in light, air, and under alkaline conditions. More stable to heat than natural pyrethrins.	[5]
Vaporization	Vaporizes without decomposition when heated at 150 °C	[5]
Pyrolysis	Decomposes at temperatures over 400 °C	[5]

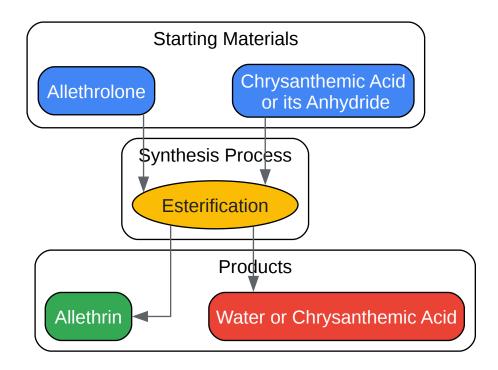
Table 3: Acute Toxicity of Allethrin Compounds



Compound	Organism	LD50 Value	Reference
Allethrins	Mouse (oral)	210 mg/kg body weight	[5]
Allethrins	Rabbit (oral)	4290 mg/kg body weight	[5]
Allethrins	Rabbit (dermal)	> 2000 mg/kg	[5]
Allethrin	Fish (general)	9 - 90 μg/L (LC <sub>50</sub> )	[5]
Allethrin	Honey-bees	3 - 9 μ g/bee	[5]
Allethrin	Birds (general)	> 2000 mg/kg	[5]

#### Synthesis of Allethrin

The industrial production of **allethrin** is achieved through the esterification of chrysanthemic acid (or its synthetic equivalent) with allethrolone.[4][5] A significant improvement in this process involves using chrysanthemum monocarboxylic anhydride instead of the acid chloride for the reaction with allethrolone. This method produces **allethrin** of high purity and biological activity.[9]





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Caption: General workflow for the synthesis of Allethrin.

## Experimental Protocol: Synthesis via Anhydride Reaction

The following protocol is a generalized procedure based on the improved synthesis method.[9]

- Reaction Setup: Charge a reaction vessel with 2-allyl-3-methyl-2-cyclopenten-4-ol-1-one (allethrolone) and chrysanthemum monocarboxylic anhydride.
- Esterification: Heat the mixture under controlled temperature conditions to initiate the esterification reaction. The reaction proceeds to form **allethrin** and liberates chrysanthemum monocarboxylic acid as a byproduct.
- Separation: The liberated chrysanthemum monocarboxylic acid can be separated from the product mixture.
- Purification: The crude **allethrin** is purified, typically by distillation. A key advantage of this method is that common impurities in the allethrolone starting material, such as the tertiary alcohol isomer and a hydroxydiketone, do not react with the anhydride to form esters. These unreacted impurities are easily separated from the final **allethrin** product by distillation.[9]
- Analysis: The final product is analyzed for purity, typically showing allethrin content of 90% or higher.[9]

### **Mechanism of Action and Signaling Pathways**

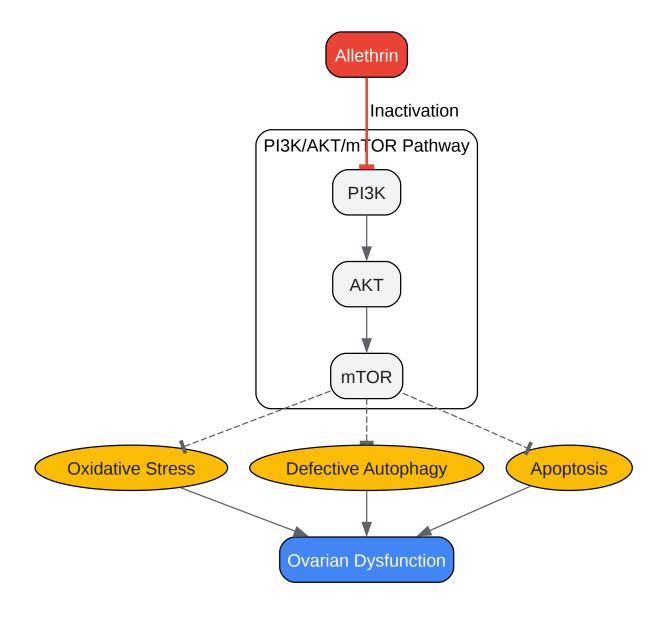
**Allethrin** functions as a Type I pyrethroid, a class of insecticides that lacks an alpha-cyano group.[5][8] Its primary mode of action is as an axonic poison.

• Sodium Channel Disruption: **Allethrin**s bind to voltage-gated sodium channels in the nerve cell membrane.[5][8][10] This binding blocks the closing of the sodium gates after the nerve has fired, prolonging the influx of sodium ions.[5]



- Nerve Hyperactivity: The prolonged sodium current leads to a state of hyperexcitability, causing repetitive nerve discharges.
- Paralysis and Death: This uncontrolled nerve firing ultimately results in hyperactivity, tremors, paralysis, and death of the insect.[3][5]

Recent studies have revealed a secondary mechanism of toxicity in mammals, particularly affecting developing rat ovaries. Exposure to **allethrin** was found to inactivate the PI3K/AKT/mTOR signaling pathway.[11][12] This inactivation leads to excessive oxidative stress, defective autophagy, and apoptosis (programmed cell death), which can contribute to ovarian dysfunction.[11][12][13]





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Caption: **Allethrin**'s impact on the PI3K/AKT/mTOR pathway.

#### **Analytical and Experimental Protocols**

The analysis of **allethrin** and the separation of its stereoisomers are critical for quality control and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.[5][14]

## Experimental Protocol: HPLC Separation of Allethrin Isomers

This protocol provides a method for the separation of **allethrin** isomers using 1D-HPLC with a chiral column, as described by JASCO Inc.[3] This method is capable of separating at least seven of the eight possible stereoisomers.

- 1. Instrumentation and Columns:
- HPLC System: A rapid HPLC (RHPLC) system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.[3]
- Chiral Column: CD-Shell RSP, 150×4.6 mm i.d., packed with 2.7 μm superficially porous particles.[3]
- 2. Reagents and Standards:
- Solvents: HPLC grade acetonitrile and deionized water.[3]
- Standard: 1 mg/mL allethrin standard solution in methanol.[3]
- 3. Chromatographic Conditions:
- Mobile Phase: 25/75 (v/v) Acetonitrile/Water.[3]
- Flow Rate: 0.80 mL/min.[3]
- Column Temperature: 25°C.[3]



- Injection Volume: 1 μL.[3]
- Detection: PDA detector, monitoring at λ= 254 nm.[3]
- 4. Procedure:
- Equilibrate the CD-Shell RSP column with the mobile phase until a stable baseline is achieved.
- Inject 1  $\mu$ L of the 1 mg/mL **allethrin** standard solution.
- Run the chromatogram under the specified isocratic conditions.
- Identify and quantify the separated isomer peaks based on retention times and PDA spectra.

  This method should achieve the separation of seven of the eight isomers.[3]

For determination in complex matrices like mosquito coils, a sample preparation step involving Soxhlet extraction with acetone is typically required before GC or HPLC analysis.

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